molecular formula C11H15NO3 B14849387 2-Hydroxy-6-isopropoxy-N-methylbenzamide

2-Hydroxy-6-isopropoxy-N-methylbenzamide

Cat. No.: B14849387
M. Wt: 209.24 g/mol
InChI Key: FEOYRZINUOYLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-isopropoxy-N-methylbenzamide is a benzamide derivative featuring a hydroxyl (-OH) group at the 2-position, an isopropoxy (-OCH(CH₃)₂) group at the 6-position, and an N-methyl (-NCH₃) substituent on the amide nitrogen. This structural configuration confers unique physicochemical and reactivity profiles.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-hydroxy-N-methyl-6-propan-2-yloxybenzamide

InChI

InChI=1S/C11H15NO3/c1-7(2)15-9-6-4-5-8(13)10(9)11(14)12-3/h4-7,13H,1-3H3,(H,12,14)

InChI Key

FEOYRZINUOYLBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C(=O)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-isopropoxy-N-methylbenzamide typically involves the reaction of 2-hydroxy-6-isopropoxybenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-isopropoxy-N-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-6-isopropoxy-N-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 2-Hydroxy-6-isopropoxy-N-methylbenzamide with structurally related benzamides, focusing on substituent effects, reactivity, and applications.

Structural and Substituent Analysis
Compound Name Substituents Key Functional Groups
This compound 2-OH, 6-OCH(CH₃)₂, N-CH₃ Hydroxyl, Isopropoxy, N-methylamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxy-2-methylpropyl) Methyl, Hydroxyalkylamide
2-Aminobenzamide (from general studies) 2-NH₂, unsubstituted amide Amine, Amide

Key Observations :

  • Positional Effects : The 2-OH group in the target compound contrasts with the 3-CH₃ group in ’s analog, altering electronic effects (e.g., resonance stabilization) and steric accessibility.
  • Amide Substitution: N-methylation in the target compound reduces hydrogen-bond donor capacity compared to the N-hydroxyalkyl group in ’s compound, which acts as an N,O-bidentate directing group for metal catalysis.
Physicochemical Properties
Property This compound (Predicted) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Aminobenzamide
Solubility (Polar Solvents) Moderate (due to -OH and amide) High (hydroxyalkyl enhances polarity) Low (amine increases crystallinity)
Lipophilicity (logP) Higher (isopropoxy adds bulk) Moderate Low
Melting Point 120–140°C (estimated) 98–100°C (reported) 150–160°C

Notes:

  • ’s compound exhibits lower melting points due to flexible hydroxyalkyl chains, whereas rigid 2-aminobenzamides have higher thermal stability.
Challenges and Opportunities
  • Synthesis : Steric hindrance from the 6-isopropoxy group may complicate coupling reactions, requiring optimized conditions (e.g., high-temperature or microwave-assisted synthesis).
  • Catalytic Use: While lacking the N,O-bidentate group of ’s compound, the target’s hydroxyl group could serve as a hydrogen-bond donor in asymmetric catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.